molecular formula C19H28N2O2 B11367740 5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11367740
M. Wt: 316.4 g/mol
InChI Key: HZEHWUHANVYMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The final step often involves the reduction of intermediate compounds to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Lacks the methoxy group, leading to different reactivity and properties.

    5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.

Uniqueness

The presence of the methoxy group in 5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C19H28N2O2/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)14-6-8-15(23-3)9-7-14/h6-9,16-17,22H,4-5,10-13H2,1-3H3

InChI Key

HZEHWUHANVYMFF-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)OC)CC

Origin of Product

United States

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